molecular formula C11H14Cl3N B1370459 4-(2,6-Dichlorophenyl)piperidine hydrochloride CAS No. 371981-23-6

4-(2,6-Dichlorophenyl)piperidine hydrochloride

Cat. No. B1370459
M. Wt: 266.6 g/mol
InChI Key: LOVCXVNCDVRFCJ-UHFFFAOYSA-N
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Description

4-(2,6-Dichlorophenyl)piperidine hydrochloride is a chemical compound with the CAS Number: 371981-23-6 and a linear formula of C11H14Cl3N . It has a molecular weight of 266.6 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of piperidine derivatives, including 4-(2,6-Dichlorophenyl)piperidine hydrochloride, is a significant area of research in modern organic chemistry . Piperidines serve as important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task .


Molecular Structure Analysis

The InChI code for 4-(2,6-Dichlorophenyl)piperidine hydrochloride is 1S/C11H13Cl2N.ClH/c12-9-2-1-3-10(13)11(9)8-4-6-14-7-5-8;/h1-3,8,14H,4-7H2;1H . This indicates the presence of a piperidine ring substituted with a 2,6-dichlorophenyl group .


Physical And Chemical Properties Analysis

4-(2,6-Dichlorophenyl)piperidine hydrochloride is a solid compound . It has a molecular weight of 266.6 .

Scientific Research Applications

  • Synthesis and Fungicidal Activity :

    • Substituted piperidine derivatives, including those related to 4-(2,6-Dichlorophenyl)piperidine hydrochloride, have been studied for their potential in fungicidal activity. The research has included the synthesis of new substituted piperidines and tetrahydropyridines, exploring their pesticidal properties (Mandal et al., 1991).
  • Pharmacological Potential :

    • Disubstituted piperidines, akin to 4-(2,6-Dichlorophenyl)piperidine hydrochloride, have been synthesized and tested for pharmacological activities. These compounds include various isomers, with research focusing on their potential medicinal applications (Bachmann & Jenkins, 1951).
  • Crystal and Molecular Structure Analysis :

    • The crystal and molecular structure of related piperidine compounds, such as 4-carboxypiperidinium chloride, have been characterized. These studies include X-ray diffraction, computational methods, and spectral analysis, contributing to a deeper understanding of the structural properties of such compounds (Szafran et al., 2007).
  • Synthesis Research :

    • Research on the synthesis of various piperidine derivatives, including methods to create specific hydrochloride forms, has been conducted. This includes exploring different starting materials and reactions to achieve high-yield and efficient synthesis processes (Zheng Rui, 2010).
  • Antioxidant Potency Studies :

    • Studies have been conducted on the synthesis and analysis of antioxidant potency in piperidine derivatives. This includes exploring the molecular structure and its effect on antioxidant properties, which could have implications in various fields (Dineshkumar & Parthiban, 2022).
  • Corrosion Inhibition :

    • Piperidine compounds have been studied as inhibitors for the corrosion of metals such as copper in acidic environments. This research is significant in materials science and industrial applications where corrosion resistance is crucial (Sankarapapavinasam et al., 1991).
  • Antimicrobial Activities :

    • Piperidine derivatives have been synthesized and screened for their antimicrobial activities. This includes the development of new compounds and testing their effectiveness against various bacterial strains, contributing to potential medical applications (Ovonramwen et al., 2019).
  • Dielectric Studies :

    • The dielectric properties of piperidine compounds have been studied, focusing on their interaction with other molecules and the implications for their electronic properties. Such research is essential in understanding the physical properties of these compounds (Kumar et al., 2002).

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing mist or vapors, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

Future Directions

The future directions for research on 4-(2,6-Dichlorophenyl)piperidine hydrochloride and related compounds are likely to focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, the discovery and biological evaluation of potential drugs containing the piperidine moiety will be a significant area of focus .

properties

IUPAC Name

4-(2,6-dichlorophenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2N.ClH/c12-9-2-1-3-10(13)11(9)8-4-6-14-7-5-8;/h1-3,8,14H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVCXVNCDVRFCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=C(C=CC=C2Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,6-Dichlorophenyl)piperidine hydrochloride

CAS RN

371981-23-6
Record name Piperidine, 4-(2,6-dichlorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=371981-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

9.0 g (34.9 mmol) of 4-(2,6-dichloro-phenyl)-piperidine-2,6-dione were dissolved in 150 mL of dry THF under a nitrogen atmosphere. The resulting solution was cooled to 0° C. and 35 mL (ca 350 mmol) of borane-methylsulphide complex dissolved in 100 mL of dry THF were added dropwise. The reaction mixture was allowed to warm to room temperature, heated to reflux for 3 h, then cooled to −5° C. and quenched by careful addition of 150 mL of 10% HCl solution. The reaction mixture was subsequently heated to reflux for 3 h, then, after cooling, the volatiles were removed in vacuo. The residue was taken up in water, basified with 2 N NaOH solution and extracted with AcOEt The organic phase was dried and the solvent was removed in vacuo. The resulting oil was taken up in CH2Cl2, brought to acidic pH with Et2O/HCl and the solvent was removed in vacuo. The resulting solid was triturated with Et2O, filtered and dried, yielding 7.1 g of the title compound.
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2,6-Dichlorophenyl)piperidine hydrochloride
Reactant of Route 2
4-(2,6-Dichlorophenyl)piperidine hydrochloride
Reactant of Route 3
4-(2,6-Dichlorophenyl)piperidine hydrochloride
Reactant of Route 4
4-(2,6-Dichlorophenyl)piperidine hydrochloride
Reactant of Route 5
4-(2,6-Dichlorophenyl)piperidine hydrochloride
Reactant of Route 6
4-(2,6-Dichlorophenyl)piperidine hydrochloride

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